Weak 5-LOX Inhibition Confirms Limited Polypharmacology vs. Potent Tetralone-Derived Inhibitors
In a standardized enzymatic assay against human recombinant 5-lipoxygenase (5-LOX), 8-methyl-3,4-dihydro-1H-naphthalen-2-one exhibited an IC50 value of >10,000 nM [1]. This represents negligible inhibition compared to optimized tetralone derivatives developed as 5-LOX inhibitors, which routinely achieve IC50 values in the sub-micromolar to low nanomolar range (e.g., <100 nM for potent leads). The absence of potent 5-LOX activity positions this specific compound as a suitable control or a non-interfering scaffold when 5-LOX inhibition is undesirable in multi-target profiling panels.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Potent tetralone-based 5-LOX inhibitors (class benchmark): IC50 < 100 nM |
| Quantified Difference | >100-fold lower potency |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); assessed by reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This data informs procurement for selectivity panels: the compound's lack of 5-LOX activity makes it valuable as a negative control or as a core scaffold for building target-selective inhibitors without confounding 5-LOX off-target effects.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for human 5-LOX. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538. View Source
